2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one (MPE) is a small molecule compound that has been widely studied for its potential applications in the fields of biochemistry and physiology. It is a derivative of piperazine and morpholine, and is a structural analogue of several other compounds. MPE has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. MPE is also known to interact with various receptors and enzymes, including G-protein-coupled receptors, tyrosine kinase receptors, and cyclooxygenase-2 (COX-2).
Scientific Research Applications
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been studied for its potential applications in the fields of biochemistry and physiology. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has also been studied for its ability to interact with various receptors and enzymes, including G-protein-coupled receptors, tyrosine kinase receptors, and cyclooxygenase-2 (COX-2). Additionally, 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been studied for its potential to modulate cell signaling pathways and regulate gene expression.
Mechanism of Action
The exact mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one is not fully understood. However, it has been hypothesized that 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one may act as an agonist at G-protein-coupled receptors, tyrosine kinase receptors, and cyclooxygenase-2 (COX-2). Additionally, 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one may act as an inhibitor of cell signaling pathways and regulate gene expression.
Biochemical and Physiological Effects
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been found to modulate cell signaling pathways and regulate gene expression. In addition, 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been found to interact with various receptors and enzymes, including G-protein-coupled receptors, tyrosine kinase receptors, and cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one in lab experiments include its low cost and ease of synthesis. Additionally, 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. The main limitation of using 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one in lab experiments is that its exact mechanism of action is not fully understood.
Future Directions
Future research on 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one should focus on further investigating its mechanism of action, as well as its potential applications in the fields of biochemistry and physiology. Additionally, further studies should be conducted to explore the potential of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one to interact with various receptors and enzymes, including G-protein-coupled receptors, tyrosine kinase receptors, and cyclooxygenase-2 (COX-2). Additionally, future studies should focus on the potential of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one to modulate cell signaling pathways and regulate gene expression. Finally, further research should be conducted to explore the potential of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one to be used as an anti-inflammatory, anti-bacterial, and anti-cancer drug.
Synthesis Methods
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been synthesized in several ways, including a two-step process that involves the reaction of morpholine with 6-methoxy-pyrimidine-4-yl chloride. The first step is the formation of a pyrimidine-4-ylmorpholine intermediate, which is then reacted with piperazine in the presence of a base to form 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one. This method has been found to be the most efficient and cost-effective way to synthesize 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one.
properties
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-22-14-10-13(16-12-17-14)19-4-2-18(3-5-19)11-15(21)20-6-8-23-9-7-20/h10,12H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYNOJSFFQVCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.